molecular formula C11H11NO5 B2489846 ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate CAS No. 708225-07-4

ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate

Cat. No.: B2489846
CAS No.: 708225-07-4
M. Wt: 237.211
InChI Key: DUSMJVDYLPHSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . This compound is characterized by the presence of a benzodioxole ring, an amino group, and an ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate typically involves the reaction of 1,3-benzodioxole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amino groups make it versatile for various chemical modifications, enhancing its utility in research and industrial applications .

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-ylamino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-15-11(14)10(13)12-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSMJVDYLPHSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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